

# Application Notes: Pyrrolidonyl- $\beta$ -naphthylamide (PYR) in Automated Microbiology Systems

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## Compound of Interest

Compound Name: Pyrrolidonyl-beta-naphthylamide

Cat. No.: B3023442

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## Introduction

Pyrrolidonyl- $\beta$ -naphthylamide (PYR), also known as L-pyrrolidonyl- $\beta$ -naphthylamide, is a chromogenic substrate used for the rapid detection of pyrrolidonyl aminopeptidase (PYRase) activity in microorganisms. This enzymatic test is a critical component in the presumptive identification of key bacterial species. Automated microbiology systems leverage the PYR test as an integral part of their identification algorithms for Gram-positive cocci, offering speed, standardization, and high throughput compared to traditional manual methods.

## Principle of the PYR Test

The PYR test is based on the hydrolysis of the PYR substrate by the bacterial enzyme L-pyrrolidonyl aminopeptidase.[1][2] The reaction yields two products: L-pyrrolidone and a free  $\beta$ -naphthylamine.[3][4] The  $\beta$ -naphthylamine is then detected by adding a colorimetric developer, typically N,N-dimethylaminocinnamaldehyde.[2][5] This reagent reacts with the  $\beta$ -naphthylamine to form a bright pink or cherry-red Schiff base, indicating a positive result.[4][5] The absence of a color change signifies a negative result.[6]

## Clinical Significance and Applications

The PYR test is of significant clinical importance for the rapid presumptive identification of:

- Group A Streptococci (*Streptococcus pyogenes*): The PYR test is a highly specific method to differentiate *S. pyogenes* from other beta-hemolytic streptococci.[2][7]
- Enterococcus species: This test is crucial for differentiating Enterococcus spp. (PYR-positive) from other Group D streptococci (now classified in the genus *Streptococcus*, e.g., *Streptococcus gallolyticus* group), which are typically PYR-negative.[2]
- Coagulase-Negative Staphylococci: It aids in the differentiation of certain staphylococci, such as the clinically significant *Staphylococcus lugdunensis*, which is PYR-positive.[6]
- Enterobacteriaceae: The test can also be useful in separating *Citrobacter* spp. (positive) from *Salmonella* spp. (typically negative).[6][8]

Integration of the PYR test into automated systems allows for its inclusion in a panel of biochemical tests, where the combined results are analyzed by a sophisticated database to provide rapid and accurate microbial identification.

## Integration in Automated Systems

Leading automated microbiology systems, including the bioMérieux VITEK® 2, Beckman Coulter MicroScan WalkAway, and BD Phoenix™, incorporate a PYR test into their Gram-positive identification panels/cards.

- VITEK® 2 System: The VITEK® 2 GP (Gram-Positive) card contains 43 biochemical tests, including a well for L-Pyrrolydonyl-ARYLAMIDASE (PyrA).[9] The system automatically inoculates the card, incubates it, and reads the colorimetric reaction kinetically, with results often available in approximately eight hours or less.[9]
- MicroScan WalkAway System: The MicroScan Dried Overnight Positive ID panels contain wells with various substrates, including one for PYR.[10] After inoculation and incubation, the system can automatically read the results, or they can be read manually.[11]
- BD Phoenix™ System: The BD Phoenix™ PMIC/ID panels for Gram-positive bacteria utilize 51 wells for various biochemical tests to identify clinically significant organisms.[12] The system automates the inoculation, incubation, and reading processes to provide identification and susceptibility results.

These systems standardize inoculum density, ensure precise incubation conditions, and use advanced colorimetric readers to eliminate the subjectivity of manual reading, thereby enhancing reproducibility and accuracy.

## Data Presentation

**Table 1: Performance of Manual PYR Test for *Streptococcus pyogenes***

Study Reference	No. of Isolates	Sensitivity	Specificity	Positive Predictive Value (PPV)	Negative Predictive Value (NPV)
Abraham T, et al. (2016) [5][13]	206	95.42%	77.41%	95.97%	75.00%

**Table 2: Comparative Accuracy of Automated Systems for *Enterococcus* spp. Identification**

System	Study Reference	No. of Isolates	Correct Identification Rate (Species Level)
VITEK® 2	Eigner U, et al. (2005) [3]	51	100%
BD Phoenix™	Eigner U, et al. (2005) [3]	51	100%
MicroScan WalkAway	Ligozzi M, et al. (2002) <sup>1</sup>	128	97.7%

<sup>1</sup> Data from a study cited within a comparative analysis by Funke G, et al. (2005), as direct comparative data for MicroScan on *Enterococcus* was not available in the primary search results.

## Experimental Protocols

## Generalized Protocol for Automated PYR Testing

This protocol provides a general workflow applicable to most automated systems. Users must consult the specific manufacturer's manual for their instrument (VITEK® 2, MicroScan WalkAway, BD Phoenix™) for detailed, validated procedures.

### 1. Materials Required:

- Automated identification system (e.g., VITEK® 2) and corresponding Gram-Positive ID cards (e.g., VITEK® 2 GP card).[\[9\]](#)
- Pure, 18-24 hour culture of the test organism on a non-selective medium (e.g., Blood Agar).
- Sterile saline (0.45% to 0.50%) in a clear plastic tube.
- DensiCHEK™ Plus or equivalent McFarland densitometer.
- Sterile swabs or loops.
- Vortex mixer.
- Cassette for holding test cards and inoculum tubes.

### 2. Inoculum Preparation:

- Aseptically select several well-isolated colonies from the primary culture plate.
- Transfer the colonies into a tube containing 3.0 mL of sterile saline.
- Vortex the tube thoroughly to create a smooth, homogeneous bacterial suspension.
- Standardize the suspension turbidity to a 0.5-0.63 McFarland standard using a densitometer. This step is critical for accurate results.

### 3. Instrument Setup and Card Inoculation:

- Place the standardized bacterial suspension tube and the appropriate Gram-Positive ID card into the system-specific cassette.[\[14\]](#)

- Ensure the barcode on the card is visible for scanning and that the card is correctly oriented.
- Load the cassette into the automated instrument.
- The instrument will automatically perform the following steps:
  - Scan the card and suspension tube barcodes for traceability.
  - Draw the standardized inoculum into the card using a vacuum-based filling mechanism.  
[14]
  - Seal the card to prevent contamination and create a closed system.
  - Transfer the card to the integrated incubator.

#### 4. Incubation and Reading:

- The instrument incubates the card at a controlled temperature (typically 35-37°C).
- The system's optical reader (colorimeter) periodically scans each well of the card, including the PYR well.[4]
- It measures changes in color or turbidity over time, creating a kinetic growth and reaction curve for each substrate.

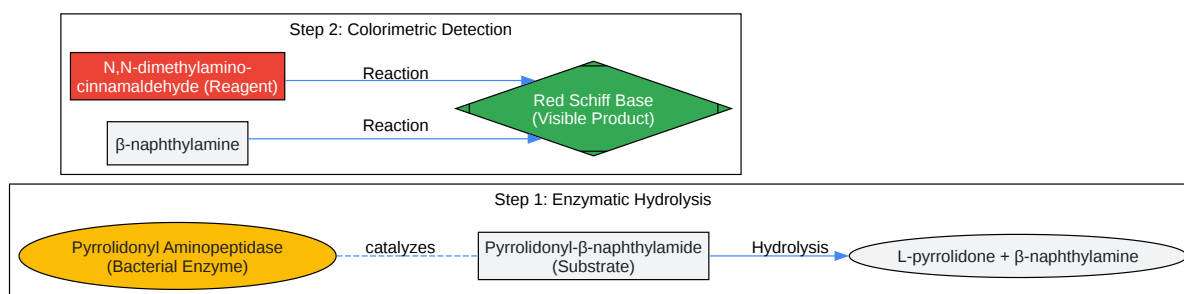
#### 5. Data Interpretation and Reporting:

- After sufficient incubation (e.g., ~8 hours for VITEK® 2), the system's software analyzes the kinetic data from all 43 biochemical wells.[9]
- The reaction pattern is compared against an extensive database of known microbial profiles.
- A final identification is generated, often with a percentage of probability or confidence level. The positive or negative result of the PYR test contributes significantly to the final identification algorithm for relevant organisms.
- The results are displayed on the system's computer and can be automatically transmitted to the Laboratory Information System (LIS).

## 6. Quality Control:

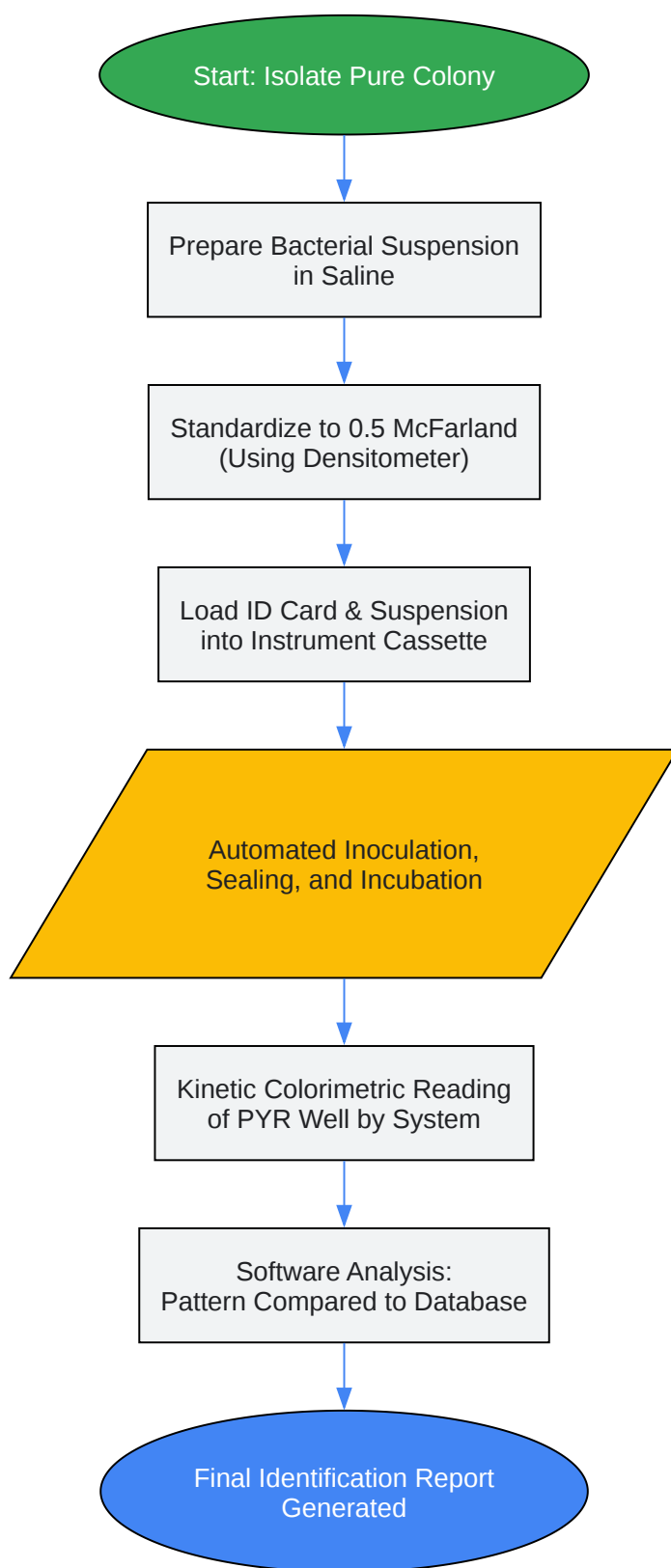
- Perform quality control testing on each new lot of ID cards according to the manufacturer's recommendations and local laboratory guidelines.
- Positive Control: *Enterococcus faecalis* (ATCC® 29212)
- Negative Control: *Streptococcus agalactiae* (ATCC® 12386)

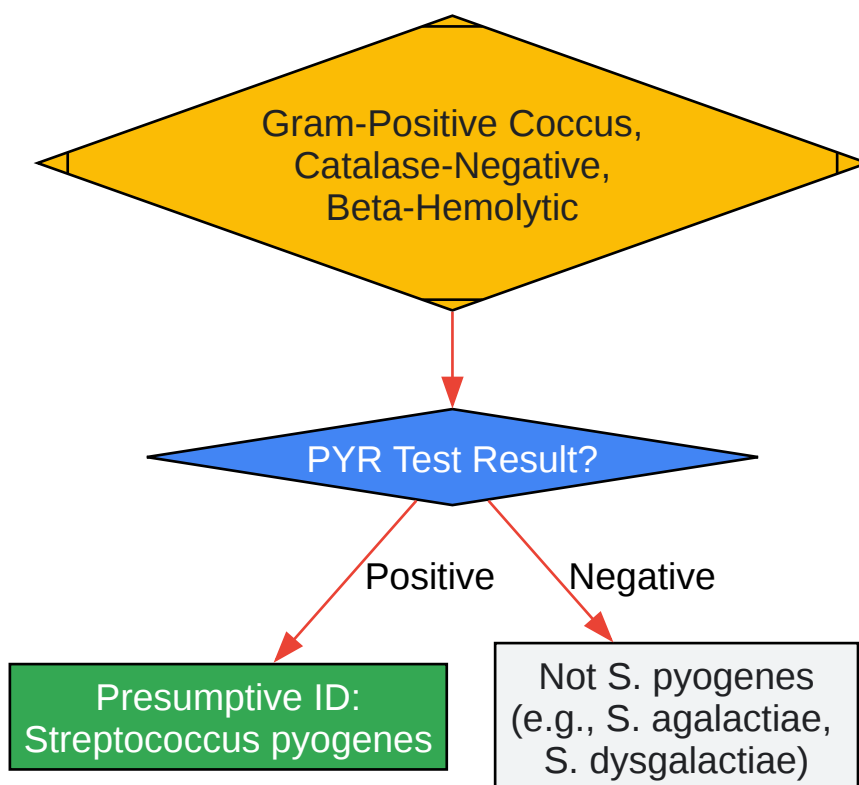
## Mandatory Visualizations



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**Caption:** Biochemical reaction pathway of the PYR test.





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